molecular formula C18H21N3O3 B2705992 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 2034435-24-8

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No.: B2705992
CAS No.: 2034435-24-8
M. Wt: 327.384
InChI Key: FQFVICBMLKIVMT-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a synthetic organic compound that features a pyrimidine ring, a piperidine ring, and a tolyloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps:

    Formation of Pyrimidin-2-yloxy Intermediate: This can be achieved by reacting pyrimidine with an appropriate halogenated ether under basic conditions.

    Piperidin-1-yl Intermediate: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrimidin-2-yloxy and piperidin-1-yl intermediates with m-tolyloxy ethanone under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action for 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyl group.

    1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(phenoxy)ethanone: Similar structure but with a phenoxy group instead of a tolyloxy group.

Uniqueness

1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-6-15(11-14)23-13-17(22)21-10-3-7-16(12-21)24-18-19-8-4-9-20-18/h2,4-6,8-9,11,16H,3,7,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVICBMLKIVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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